N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Catalog No.
S2775390
CAS No.
955299-66-8
M.F
C21H12F2N2O3
M. Wt
378.335
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl...

CAS Number

955299-66-8

Product Name

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

IUPAC Name

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C21H12F2N2O3

Molecular Weight

378.335

InChI

InChI=1S/C21H12F2N2O3/c22-13-9-14(23)11-15(10-13)24-19(26)12-5-7-16(8-6-12)25-20(27)17-3-1-2-4-18(17)21(25)28/h1-11H,(H,24,26)

InChI Key

LSNDCNGYHRZMLU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)F)F

solubility

not available

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is an organic compound classified as a benzamide. It features a distinctive molecular structure characterized by the presence of a 3,5-difluorophenyl group and a 1,3-dioxoisoindolin-2-yl moiety attached to a benzamide core. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Research suggests that N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide might function as an HIV integrase strand transfer inhibitor []. HIV integrase is an enzyme critical for the HIV virus to replicate. By inhibiting this enzyme, the molecule could potentially prevent the virus from integrating its genetic material into the host cell's DNA, hindering its ability to spread. However, the detailed mechanism of action and its effectiveness require further investigation.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction can be performed with reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
  • Substitution: Due to the presence of fluorine atoms, the compound is capable of participating in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic environments.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophiles such as amines or thiols under basic conditions.

The biological activity of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is primarily linked to its mechanism of action involving enzyme inhibition and receptor binding. The compound may inhibit specific enzymes by binding to their active sites, potentially modulating various biochemical pathways that affect cellular functions. This makes it a candidate for further investigation in drug development for various diseases, including cancer and viral infections.

The synthesis of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves two main steps:

  • Formation of the 1,3-dioxoisoindolin-2-yl Intermediate: This can be achieved by reacting phthalic anhydride with an appropriate amine under controlled conditions.
  • Coupling Reaction: The intermediate is then coupled with 3,5-difluoroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity through techniques like automated reactors and advanced purification methods.

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Interaction studies are crucial for understanding how N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide interacts with biological targets. These studies typically focus on:

  • Enzyme Inhibition Profiles: Identifying specific enzymes that are inhibited by the compound.
  • Receptor Binding Affinities: Evaluating how well the compound binds to various receptors.

Such studies help elucidate the compound's pharmacological profile and its potential therapeutic uses.

Several compounds exhibit structural similarities to N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)acetamideSimilar benzamide core with an acetamide groupVariation in biological activity due to different substituents
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)propionamidePropionamide group instead of benzamideAltered solubility and reactivity profiles
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butyramideButyramide group extending the alkyl chainPotential differences in pharmacokinetics

Comparison Highlights

The primary distinctions among these compounds lie in their alkyl chain lengths and substituents on the benzamide core. These variations can significantly influence their solubility, reactivity, stability, and biological activity.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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